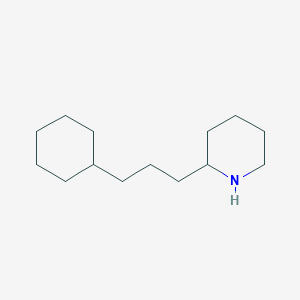
2-(3-Cyclohexylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclohexylpropyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by a piperidine ring substituted with a cyclohexylpropyl group at the second position. Piperidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexylpropyl)piperidine can be achieved through several methods. One common approach involves the reaction of cyclohexylpropylamine with piperidine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Another method involves the hydrogenation of pyridine derivatives. Pyridine can be reduced to piperidine using hydrogen gas in the presence of a catalyst such as molybdenum disulfide. The cyclohexylpropyl group can then be introduced through subsequent reactions involving alkylation or acylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and other advanced techniques can also be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclohexylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated piperidines or alkylated derivatives.
Scientific Research Applications
2-(3-Cyclohexylpropyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Cyclohexylpropyl)piperidine involves its interaction with specific molecular targets. In pharmacological studies, it may act on neurotransmitter receptors or ion channels, modulating their activity. The compound’s effects are mediated through pathways such as the G-protein coupled receptor signaling or ionotropic receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound with a simpler structure.
Pyridine: A six-membered ring with one nitrogen atom, but without the cyclohexylpropyl group.
Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
2-(3-Cyclohexylpropyl)piperidine is unique due to the presence of the cyclohexylpropyl group, which imparts distinct chemical and pharmacological properties. This substitution can influence the compound’s lipophilicity, receptor binding affinity, and overall biological activity.
Properties
CAS No. |
60601-79-8 |
|---|---|
Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
2-(3-cyclohexylpropyl)piperidine |
InChI |
InChI=1S/C14H27N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h13-15H,1-12H2 |
InChI Key |
OBKKZUXUEGSCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCC2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















